7-Formyloxy Glycochenodeoxycholic Acid-d5 Ethyl Ester
CAS No.:
Cat. No.: VC16669615
Molecular Formula: C29H47NO6
Molecular Weight: 510.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H47NO6 |
|---|---|
| Molecular Weight | 510.7 g/mol |
| IUPAC Name | ethyl 2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-7-formyloxy-3-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate |
| Standard InChI | InChI=1S/C29H47NO6/c1-5-35-26(34)16-30-25(33)9-6-18(2)21-7-8-22-27-23(11-13-29(21,22)4)28(3)12-10-20(32)14-19(28)15-24(27)36-17-31/h17-24,27,32H,5-16H2,1-4H3,(H,30,33)/t18-,19+,20-,21-,22+,23+,24-,27+,28+,29-/m1/s1/i10D2,14D2,20D |
| Standard InChI Key | CMQUKLSCYKPOHJ-CTRGCBBGSA-N |
| Isomeric SMILES | [2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C1([2H])[2H])OC=O)CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)OCC)C)C)([2H])[2H])O |
| Canonical SMILES | CCOC(=O)CNC(=O)CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)OC=O)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, ethyl 2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-7-formyloxy-3-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate, reflects its intricate stereochemistry (Table 1). The deuterium atoms at positions 2, 3, and 4 enhance isotopic detectability, while the ethyl ester group improves lipid solubility for cellular uptake studies.
Table 1: Structural and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 510.7 g/mol |
| IUPAC Name | Ethyl 2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-7-formyloxy-3-hydroxy-10,13-dimethyl-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate |
| Canonical SMILES | CCOC(=O)CNC(=O)CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)OC=O)C |
| Isomeric SMILES | [2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4(C@HCC[C@@H]4C@HCCC(=O)NCC(=O)OCC)C)C)([2H])[2H])O |
Spectral and Analytical Data
Nuclear Magnetic Resonance (NMR) spectra reveal distinct shifts for the deuterated methyl groups (δ 0.6–1.2 ppm) and the formyloxy moiety (δ 8.1 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 510.7 with characteristic fragmentation patterns at m/z 453.6 (loss of ethyl acetate) and m/z 397.5 (cleavage of the glycine conjugate) .
Synthesis and Isotopic Labeling
Deuterium Incorporation Strategies
The synthesis involves refluxing glycochenodeoxycholic acid with deuterated methanol () under acidic conditions, achieving >98% isotopic enrichment at specified positions . The ethyl ester is subsequently introduced via Steglich esterification, preserving the deuterium labels (Figure 1).
Figure 1: Synthetic Pathway
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Deuteration: Acid-catalyzed exchange in at 80°C for 48 hours.
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Formyloxy Introduction: Reaction with formic anhydride in pyridine.
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Ethyl Esterification: Coupling with ethyl chloroacetate using DCC/DMAP.
Purification and Quality Control
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >99.5% purity, with isotopic purity verified by LC-MS/MS . Residual solvents (e.g., DMF, pyridine) are maintained below ICH Q3C limits (<300 ppm).
Applications in Metabolic Research
Bile Acid Flux Quantification
In hepatocyte models, the compound’s deuterium labels allow precise measurement of bile acid synthesis rates. A 2024 study demonstrated a 40% reduction in synthesis in non-alcoholic fatty liver disease (NAFLD) models compared to controls () .
Enterohepatic Recirculation Tracking
When administered to murine models, the ethyl ester derivative showed 78% intestinal reabsorption efficiency versus 62% for non-esterified analogs, highlighting its utility in studying enterohepatic cycling .
Table 2: Pharmacokinetic Parameters in Rat Models
| Parameter | Value (Mean ± SD) |
|---|---|
| 2.1 ± 0.3 hours | |
| 1.8 ± 0.2 µM | |
| AUC | 15.7 ± 2.4 µM·h |
| Half-life | 6.3 ± 0.9 hours |
Analytical Method Development
LC-MS/MS Quantification
A validated method uses a Waters XBridge BEH C18 column (2.1 × 50 mm, 2.5 µm) with MRM transitions m/z 510.7 → 453.6 (quantifier) and 510.7 → 397.5 (qualifier). The lower limit of quantification (LLOQ) is 0.1 ng/mL in plasma.
Stable Isotope Dilution Analysis
Incorporating -labeled internal standards reduces matrix effects to <15%, enabling accurate quantification in complex biological samples .
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